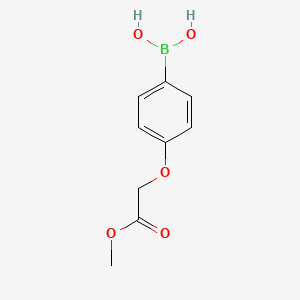
(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid
Übersicht
Beschreibung
“(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid”, also known as MOPBA, is a compound with the molecular formula C9H11BO5 . It has a molecular weight of 209.99 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid” is1S/C9H11BO5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5,12-13H,6H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid” is a solid substance . It has a molecular weight of 209.99 g/mol . The compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Boron-Containing Compounds in Cancer Therapy
Boron-containing compounds, such as carboranyl tetraphenylporphyrins, have been synthesized and evaluated for their potential in boron neutron-capture therapy (BNCT) for cancer treatment. These compounds are designed to deliver boron atoms to tumor cells, which are then targeted by neutron irradiation to produce cytotoxic effects. Studies have shown that certain boronated porphyrins can deliver significant concentrations of boron to tumors, with favorable tumor-to-blood and tumor-to-brain ratios, indicating their potential as BNCT agents (Haitao Wu et al., 2006).
Boronic Acid Derivatives in Drug Delivery Systems
Boronic acid derivatives have been utilized in developing glucose-insensitive drug delivery systems for diseases like Alzheimer's. One study focused on modifying boronic acid materials to decrease their glucose sensitivity, making them more suitable for delivering therapeutic agents in conditions where glucose levels are lower, such as in the brain of Alzheimer's patients. The research demonstrated that epoxy group-modified boronic acid materials could effectively deliver a combination of antioxidant and glucose metabolism drugs, showing promise for Alzheimer's treatment (Jian Ren et al., 2022).
Metabolic Studies of Boronic Acid-Containing Compounds
The metabolism of boronic acid-containing psychoactive compounds has been studied in animal models to understand their biotransformation and potential effects. These studies help elucidate the metabolic pathways, identifying various metabolites that can contribute to the pharmacological or toxicological properties of the parent compounds. For instance, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed several metabolites, providing insights into its metabolic fate and potential implications for its psychoactive effects (T. Kanamori et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(2-methoxy-2-oxoethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5,12-13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRYMJXGSLSVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657309 | |
| Record name | [4-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid | |
CAS RN |
957063-00-2 | |
| Record name | [4-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxy-2-oxoethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



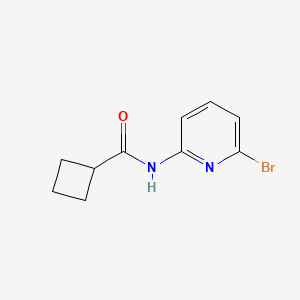
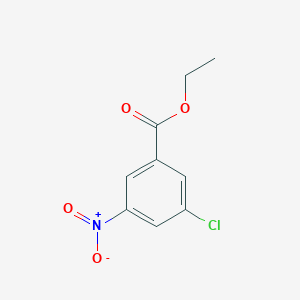
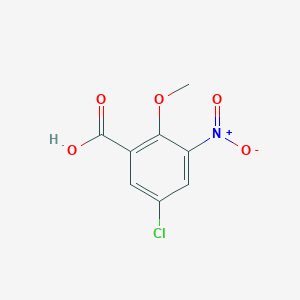

![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)

![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)
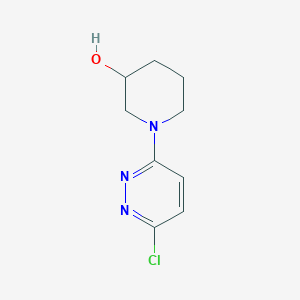
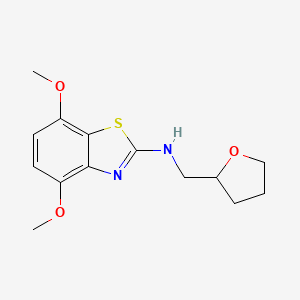
![[2-(2-Phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1418326.png)
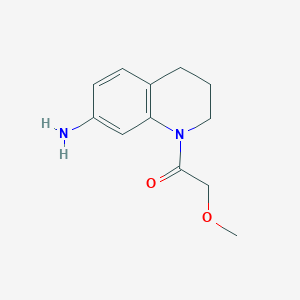
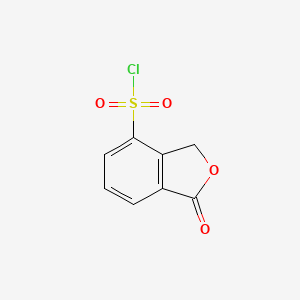

![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)